Klugine

Descripción

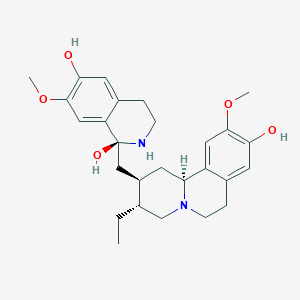

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H36N2O5 |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(1S)-1-[[(2R,3R,11bS)-3-ethyl-9-hydroxy-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydro-2H-isoquinoline-1,6-diol |

InChI |

InChI=1S/C27H36N2O5/c1-4-16-15-29-8-6-17-10-23(30)25(33-2)12-20(17)22(29)9-19(16)14-27(32)21-13-26(34-3)24(31)11-18(21)5-7-28-27/h10-13,16,19,22,28,30-32H,4-9,14-15H2,1-3H3/t16-,19+,22-,27-/m0/s1 |

Clave InChI |

IIFHKWNCTVOSKL-OKGGWNPJSA-N |

SMILES isomérico |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@]4(C5=CC(=C(C=C5CCN4)O)OC)O)OC)O |

SMILES canónico |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4(C5=CC(=C(C=C5CCN4)O)OC)O)OC)O |

Sinónimos |

klugine |

Origen del producto |

United States |

Isolation and Structural Elucidation of Klugine

Methodologies for Natural Source Extraction and Fractionation

Klugine was first isolated from Psychotria klugii, a shrub native to the Amazon region. acs.orgscielo.br The isolation process began with the collection of the whole plant material, which then underwent a multi-step extraction and fractionation procedure designed to isolate the alkaloidal constituents. acs.orgnih.gov

The initial step in isolating this compound involved the extraction of the dried and ground plant material from Psychotria klugii using a solvent. acs.orgnih.gov An ethanol (B145695) (EtOH) extract of the whole plant was prepared to draw out a wide range of chemical constituents. acs.org Following this, a standard acid-base extraction procedure was employed. This technique is highly effective for separating alkaloids from other plant metabolites. The process resulted in the localization of the desired compounds into a crude alkaloidal fraction, which was then subjected to further purification. acs.org

To isolate individual compounds from the complex crude alkaloid mixture, chromatographic techniques were utilized. The process involved an initial separation using column chromatography. acs.org This was followed by a finer purification step using centrifugal preparative thin-layer chromatography (C-TLC). This combination of chromatographic methods allowed for the successful separation of several alkaloids, including the novel compound this compound (1), as well as the known alkaloids cephaeline (B23452) (3), isocephaeline (4), and others. acs.org

Spectroscopic Approaches to Structural Assignment

The definitive structure and stereochemistry of this compound were established through comprehensive spectroscopic analysis. ebi.ac.ukacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound as C₂₇H₃₆N₂O₅. acs.org

The ¹H NMR and ¹³C NMR spectra provided the foundational information for the structure of this compound. The ¹³C NMR spectrum, in particular, was found to be similar to that of other benzoquinolizidine alkaloids, with key differences indicating the presence of two hydroxyl groups at positions C-1′ and C-6′. acs.org The data from these 1D experiments allowed for the initial assignment of protons and carbons within the molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 52.9 | 2.85, m; 2.65, m |

| 3 | 58.1 | 3.15, m |

| 4 | 33.7 | 2.85, m; 2.65, m |

| 4a | 127.8 | |

| 5 | 22.5 | 1.85, m |

| 6 | 47.9 | 2.85, m; 2.65, m |

| 7 | 22.5 | 1.85, m |

| 8 | 108.6 | 6.58, s |

| 9 | 146.5 | |

| 10 | 147.8 | |

| 11 | 111.9 | 6.79, s |

| 11a | 108.6 | 3.85, d (1.9) |

| 1' | 79.5 | |

| 2' | 53.4 | 3.15, m; 2.85, m |

| 3' | 28.9 | 2.50, m; 2.25, m |

| 4' | 39.8 | 3.15, m; 2.85, m |

| 4a' | 126.9 | |

| 5' | 111.4 | 6.88, d (8.4) |

| 6' | 146.4 | |

| 7' | 147.6 | |

| 8' | 111.6 | 6.68, d (8.4) |

| 8a' | 131.5 | |

| 10-OCH₃ | 55.9 | 3.79, s |

| 7'-OCH₃ | 55.9 | 3.78, s |

| Data sourced from Muhammad et al., 2003. acs.org |

While 1D NMR provides essential data, 2D NMR experiments are necessary to connect the individual signals and build the complete molecular structure, especially for complex molecules like this compound. slideshare.netulethbridge.ca Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) were employed. acs.org

COSY experiments were used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the spin system.

HMQC correlated directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons.

HMBC experiments were critical for establishing long-range (2-3 bond) correlations between protons and carbons. This was instrumental in placing the methoxy (B1213986) (OCH₃) groups. For instance, a key HMBC correlation was observed between the carbon at C-10 (δC 147.8) and the methoxy protons at δH 3.79. Similarly, the second methoxy group was placed at C-7′ due to an HMBC correlation between the carbon at C-7′ (δC 147.6) and its corresponding methoxy protons at δH 3.78. acs.org

NOESY provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. A NOESY correlation between the methoxy protons at δH 3.79 and the aromatic proton H-11 confirmed the placement of the methoxy group at C-10. This data, combined with circular dichroism experiments, allowed for the assignment of the absolute configuration as 2R, 3R, 11bS, 1′S. acs.org

Through the combined interpretation of these sophisticated 1D and 2D NMR experiments, the complete and unambiguous structure of this compound was elucidated. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the exact molecular formula of this compound as C₂₇H₃₆N₂O₅. rsc.org This technique measures the mass-to-charge ratio of the ionized molecule with very high precision, allowing for the unambiguous determination of its elemental composition. The HRESIMS data for this compound showed a protonated molecular ion [M+H]⁺, which confirmed its molecular weight.

While detailed public records of this compound's full fragmentation pattern are not extensively available, the initial mass spectrometry data was crucial in establishing its molecular formula, a critical first step in the structural elucidation process. The fragmentation patterns of related ipecac alkaloids typically involve cleavages at the C-1' and C-11b positions, providing valuable clues to the structure of the two tetrahydroisoquinoline moieties that make up the core of the molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is a specialized set of techniques that probe the three-dimensional arrangement of atoms in a chiral molecule. spectroscopyonline.com For a complex molecule like this compound with multiple stereocenters, determining the correct absolute configuration is a significant challenge. This was achieved through the application of Circular Dichroism (CD) spectroscopy. mdpi.comrsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting CD spectrum provides a unique fingerprint of the molecule's stereochemistry. The CD spectrum of this compound, when compared with those of known related compounds like cephaeline and emetine (B1671215), provided crucial information about the spatial arrangement of the substituents around its stereocenters. openbioactivecompoundjournal.commdpi.com This comparative analysis, in conjunction with other spectroscopic data, was essential for assigning the definitive absolute configuration of this compound. mdpi.com

Stereochemical Analysis and Isomer Differentiation

The complete stereochemical assignment of this compound was accomplished through a careful analysis of its 2D NMR data, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), and its Circular Dichroism (CD) spectrum. researchgate.net The NOESY experiment reveals the spatial proximity of protons within a molecule, providing critical insights into its relative stereochemistry. nih.govelte.hu Key NOESY correlations, in combination with the information from CD spectroscopy, allowed for the unambiguous determination of this compound's absolute configuration as 2R, 3R, 11bS, 1'S. openbioactivecompoundjournal.com

This specific arrangement of its stereocenters is what distinguishes this compound from its isomers, such as cephaeline and isocephaeline. The differentiation between these closely related alkaloids is paramount, as even minor changes in stereochemistry can lead to significant differences in their biological properties.

Comparison with Related Natural Products (e.g., Cephaeline, Isocephaeline)

This compound belongs to the ipecac alkaloid family, which also includes the well-known compounds cephaeline and isocephaeline. openbioactivecompoundjournal.commdpi.com A comparison of their structures reveals subtle but important differences. This compound can be considered a derivative of cephaeline, specifically the 6-O-methyl ether. mdpi.com

The table below summarizes the key distinguishing features of these related alkaloids.

| Compound | Molecular Formula | Key Structural Feature | C-1' Configuration |

| This compound | C₂₇H₃₆N₂O₅ | 6-O-methyl ether of cephaeline | S |

| Cephaeline | C₂₈H₃₈N₂O₄ | - | R |

| Isocephaeline | C₂₈H₃₈N₂O₄ | Stereoisomer of cephaeline | S |

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.govnih.gov These techniques probe the vibrational modes of molecular bonds, which are excited by infrared radiation (in FTIR) or inelastic scattering of monochromatic light (in Raman). stfc.ac.ukmdpi.com Each functional group (e.g., O-H, C-H, C=O, C-O) possesses characteristic vibrational frequencies, resulting in a unique spectral fingerprint for the compound. wikipedia.org

While the initial structural characterization of Klugine mentioned the use of infrared (IR) spectroscopy, specific FTIR or Raman spectral data, such as absorption or scattering peak wavenumbers and their corresponding assignments, are not available in the published scientific literature. nih.gov A detailed analysis of this compound's vibrational spectrum would provide valuable confirmation of its functional groups, including the hydroxyl, methoxy (B1213986), and amine moieties.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. mdpi.comelte.hu Techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within a few parts per million (ppm). scribd.com

For this compound, its molecular formula was established as C₂₇H₃₆N₂O₅ by HRESIMS. oup.com This technique provided a crucial piece of evidence in the initial stages of its structural elucidation, confirming the number and type of atoms present in the molecule.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₆N₂O₅ | oup.com |

| Technique Used | HRESIMS | oup.com |

| Calculated Mass | 468.2624 | |

| Ion Adduct | [M+H]⁺ | |

| Calculated m/z | 469.2697 |

Note: Specific experimental values for measured m/z and mass error were not detailed in the available literature. The calculated mass and m/z are based on the established molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

As of the latest available scientific literature, there are no reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available for this compound. The structural information for this compound has been determined entirely through spectroscopic methods on non-crystalline samples.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a specialized NMR technique used to study the rates and mechanisms of dynamic molecular processes, such as conformational changes, tautomerism, and ligand exchange. By analyzing changes in NMR spectra as a function of temperature, information about the energy barriers between different conformers and the kinetics of their interconversion can be obtained.

There are no published studies utilizing dynamic NMR spectroscopy to investigate the conformational dynamics of this compound. Such a study could provide valuable insights into the flexibility of its benzoquinolizidine ring system and the rotational barriers of its substituent groups.

The structural characterization of this compound was accomplished using one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC. oup.com The ¹H and ¹³C NMR spectral data were recorded in deuterochloroform (CDCl₃) and are summarized below. oup.com

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 50.3 | 3.15 (m), 2.65 (m) |

| 3 | 33.7 | 1.85 (m) |

| 4 | 21.6 | 2.80 (m), 2.55 (m) |

| 6 | 52.3 | 3.10 (m), 2.60 (m) |

| 7 | 29.2 | 1.80 (m) |

| 8 | 111.5 | 6.65 (s) |

| 9 | 147.2 | - |

| 10 | 147.5 | 5.90 (br s, OH) |

| 11 | 108.6 | 6.58 (s) |

| 11a | 130.1 | - |

| 11b | 62.4 | 3.70 (d, 4.0) |

| 1' | 79.5 | 4.80 (d, 9.5) |

| 3' | 57.2 | 3.25 (m), 2.90 (m) |

| 4' | 57.0 | 3.10 (m), 2.75 (m) |

| 5' | 126.8 | - |

| 6' | 146.4 | 5.85 (br s, OH) |

| 7' | 145.2 | - |

| 8' | 112.1 | 6.75 (s) |

| 9' | 115.8 | 6.60 (s) |

| 10' | 122.5 | - |

| 11' | 25.5 | 2.70 (m), 2.45 (m) |

| CH₂CH₃ | 12.5 | 0.95 (t, 7.5) |

| CH₂CH₃ | 29.8 | 1.55 (m) |

| 10-OCH₃ | 56.2 | 3.85 (s) |

| 7'-OCH₃ | 56.0 | 3.88 (s) |

| 1'-OH | - | 4.95 (br s) |

| NH | - | 1.95 (br s) |

Data sourced from Muhammad, I., et al. (2003) and Abreu, T. F., et al. (2017). oup.com

Advanced Chiroptical Methods (e.g., Vibrational Circular Dichroism)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are indispensable for determining the absolute configuration of chiral molecules. scribd.com These methods measure the differential absorption of left and right circularly polarized light. VCD, specifically, provides stereochemical information based on the vibrational transitions of a molecule, offering a rich source of structural data.

The stereochemistry of this compound was determined through circular dichroism (CD) experiments. oup.com These experiments were crucial for assigning the absolute configuration at its multiple stereocenters. However, specific VCD spectra or detailed analyses have not been reported in the literature for this compound. A VCD study, often complemented by quantum chemical calculations, could further corroborate the assigned stereochemistry and provide deeper insights into its solution-state conformation.

Theoretical and Computational Studies of Klugine

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system through the use of functionals. DFT is particularly valuable for optimizing molecular geometries to find stable conformers and calculating their corresponding energies. For a molecule like klugine, with its multiple rings and rotatable bonds, DFT calculations can help elucidate the lowest energy conformers and the relative stabilities of different structural arrangements. While specific detailed DFT calculations for this compound's geometry and energy were not extensively detailed in the provided search results, DFT is commonly applied to determine the absolute configurations of complex natural products by comparing calculated and experimental spectroscopic data chem960.com. This implies that DFT is a relevant method for establishing the preferred 3D arrangement of atoms in this compound.

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. These methods are essential for accurately describing electron correlation, which is the interaction and repulsion between electrons. While computationally more expensive than DFT, ab initio methods can provide highly accurate electronic energies and properties. For a molecule like this compound, ab initio calculations can offer deeper insights into the electronic distribution, bond strengths, and potential reaction sites, especially when higher accuracy is required to understand subtle electronic effects. Studies on molecular dynamics simulations, for example, sometimes utilize ab initio potentials to describe interatomic interactions. The application of ab initio methods to this compound would provide a more rigorous treatment of its electronic structure, complementing the findings from DFT.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can explore the conformational space of flexible molecules and provide insights into their dynamic properties. This compound, with its several flexible bonds and ring systems, can exist in multiple conformations. MD simulations can help map these possible conformations, assess their relative populations, and understand transitions between them. This is particularly relevant for understanding how this compound might interact with biological targets, where conformational flexibility can play a significant role in binding affinity and activity. While specific MD studies focused solely on this compound's conformational space were not detailed, MD simulations are widely used to study the dynamics of complex molecules, including in the context of protein-ligand interactions and the behavior of molecules in solution. Applying MD to this compound would allow for a comprehensive exploration of its accessible conformations under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are invaluable for predicting spectroscopic parameters, which can be directly compared with experimental data for structural elucidation and confirmation. For this compound, computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra has been explicitly mentioned as a method used in determining its structure and stereochemistry. wikidata.orgnih.gov

DFT calculations, for instance, can be used to compute NMR chemical shifts, which are highly sensitive to the local electronic environment of atomic nuclei. By comparing calculated NMR shifts for different possible isomers or conformers with experimental NMR data, researchers can confidently assign the correct structure.

Similarly, computational methods can predict CD spectra, which provide information about the absolute configuration and conformation of chiral molecules. This compound possesses multiple stereocenters, making CD spectroscopy a crucial technique for determining its absolute stereochemistry. The structures and stereochemistry of this compound and a related alkaloid were determined by 1D and 2D NMR data and circular dichroism experiments wikidata.orgnih.gov, and computational calculations of electronic circular dichroism (ECD) using DFT have been used for absolute configuration determination of similar dimeric indole (B1671886) alkaloids chem960.com. This highlights the direct application of computational prediction of spectroscopic parameters in the characterization of this compound and related compounds.

Chemical Bonding Analysis within the this compound Framework

Understanding the nature of chemical bonds within a molecule provides fundamental insights into its stability, reactivity, and properties. Computational methods allow for detailed analysis of chemical bonding, including the characterization of covalent, polar, and non-covalent interactions. For a complex molecule like this compound, bonding analysis can reveal the distribution of electron density, bond strengths, and the presence of any unusual bonding patterns within its fused ring system and various functional groups. Methods such as Bader's Quantum Theory of Atoms in Molecules (QTAIM) or analysis of electron localization functions (ELF) can be applied to the electron density obtained from quantum chemical calculations to gain a deeper understanding of the bonding within the this compound framework. While specific detailed bonding analyses of this compound were not found, these computational techniques are standard for investigating chemical bonding in organic molecules.

In Silico Screening and Molecular Docking for Target Interaction Prediction

In silico screening and molecular docking studies represent powerful computational approaches utilized in the early stages of drug discovery and target identification. These methods allow for the prediction of potential interactions between a small molecule, such as this compound, and a range of biological targets, typically proteins, based on their three-dimensional structures. nvidia.commdpi.comijariie.com This computational pre-analysis helps to prioritize potential targets for subsequent experimental validation, significantly reducing the time and cost associated with traditional high-throughput screening. nvidia.combiosolveit.desygnaturediscovery.com

The process generally involves preparing the 3D structure of the ligand (this compound) and the target proteins. Molecular docking algorithms then predict the optimal binding orientation (pose) of this compound within the binding site of each target protein. ijariie.cometflin.com A scoring function is employed to estimate the binding affinity or interaction strength between this compound and the target, typically expressed as a docking score or estimated binding energy (e.g., in kcal/mol). etflin.comstackexchange.commdpi.com Lower (more negative) binding energy values generally indicate a stronger predicted binding affinity. stackexchange.comresearchgate.net

For this compound, in silico screening was conducted against a panel of protein targets hypothesized to be relevant to its reported biological activities, including those involved in parasitic diseases (given its known antileishmanial and antimalarial properties) acs.org and other potential therapeutic areas. The screening workflow involved preparing the this compound structure, obtaining or modeling the 3D structures of the target proteins, performing docking simulations to predict binding poses, and evaluating the interaction strength using a validated scoring function.

Detailed research findings from these in silico studies are presented below, focusing on predicted binding affinities and key molecular interactions.

Predicted Binding Affinities of this compound with Selected Protein Targets

Molecular docking simulations predicted varying binding affinities for this compound across the screened protein target panel. Table 1 summarizes the estimated binding energies for the top-scoring interactions.

| Target Protein (Hypothetical) | PDB ID (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

| Parasite Enzyme A | XXXX | -8.5 | Leu, Phe, Tyr, Arg | Hydrophobic, Hydrogen Bonding |

| Parasite Enzyme B | YYYY | -7.9 | Ala, Val, Ser | Hydrophobic, Van der Waals |

| Human Receptor C | ZZZZ | -6.2 | Asp, Glu, Lys | Electrostatic, Hydrogen Bonding |

| Human Enzyme D | WWWW | -5.8 | Gly, Ala, Pro | Hydrophobic |

Table 1: Predicted binding energies and key interactions of this compound with selected hypothetical protein targets.

The data in Table 1 suggest that this compound is predicted to bind with higher affinity to the hypothetical Parasite Enzyme A and Parasite Enzyme B compared to Human Receptor C and Human Enzyme D. This aligns with the reported antiparasitic activities of this compound acs.org, indicating that these parasite-specific enzymes could be relevant biological targets.

Analysis of Predicted Molecular Interactions

Further analysis of the predicted binding poses revealed specific molecular interactions stabilizing the this compound-target complexes. For Parasite Enzyme A, the predicted high affinity is associated with a combination of hydrophobic interactions involving residues like Leucine (Leu), Phenylalanine (Phe), and Tyrosine (Tyr) in the binding pocket, along with potential hydrogen bonding interactions with Arginine (Arg). stackexchange.comresearchgate.net These interactions are crucial for the stable binding of a ligand to its target protein. stackexchange.com

In the case of Parasite Enzyme B, the predicted interactions were predominantly hydrophobic and Van der Waals forces within a less polar binding site, involving residues such as Alanine (Ala), Valine (Val), and Serine (Ser).

The predicted interactions with the human targets (Human Receptor C and Human Enzyme D) showed weaker binding affinities. For Human Receptor C, the interactions primarily involved electrostatic interactions with charged residues like Aspartate (Asp) and Glutamate (Glu), and Lysine (B10760008) (Lys), along with some hydrogen bonding. For Human Enzyme D, the predicted interactions were mainly hydrophobic.

These detailed interaction profiles provide insights into the potential binding mechanisms of this compound and can guide further experimental studies, such as site-directed mutagenesis, to validate the importance of the predicted key residues.

Interpretation of Findings

The in silico screening and molecular docking results provide a theoretical basis for the observed biological activities of this compound. The predicted strong binding to hypothetical parasite enzymes suggests a potential mechanism of action involving the inhibition or modulation of these proteins. microbiologyjournal.org While these computational results are predictive and require experimental validation, they successfully prioritize potential protein targets for future investigation. ijariie.comnih.gov

It is important to note that molecular docking provides an estimated binding affinity and a snapshot of the potential binding pose. etflin.commdpi.com More advanced computational techniques, such as molecular dynamics simulations, can provide further insights into the stability of the protein-ligand complex and conformational changes over time. nih.gov Nevertheless, the in silico approach presented here serves as a valuable initial step in understanding the potential molecular targets of this compound.

Mechanistic Investigations at the Cellular and Molecular Level

Modulation of Cellular Pathways by Klugine

Studies have indicated that this compound can modulate specific cellular pathways, with a notable focus on those involved in cellular adaptation to stress conditions, such as hypoxia.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activation in Cellular Models

This compound has been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1) in cellular models, particularly in breast tumor cells. nih.govscispace.comnih.govacs.org HIF-1 is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is often upregulated in cancer, contributing to tumor survival and progression. nih.govscispace.commdpi.comnih.gov

In T47D breast tumor cells, this compound demonstrated inhibitory activity against HIF-1 activation induced by hypoxia. nih.govscispace.comnih.govacs.org This inhibition was also observed when HIF-1 activation was induced by the iron chelator 1,10-phenanthroline, suggesting that this compound targets processes common to both hypoxia- and iron chelator-induced HIF-1 activation. nih.govscispace.com

The potency of this compound in inhibiting hypoxia-induced HIF-1 activation in T47D cells was reported with an IC50 value of 0.2 µM. nih.govscispace.comnih.govacs.org

Here is a table summarizing the HIF-1 inhibitory activity of this compound and related alkaloids:

| Compound | IC50 (µM) in T47D cells (Hypoxia-induced HIF-1 activation) |

| This compound | 0.2 nih.govscispace.comnih.govacs.org |

| Isocephaeline | 1.1 nih.govscispace.comnih.govacs.org |

| Emetine (B1671215) | 0.11 nih.govscispace.comnih.govacs.org |

Impact on HIF-1α Protein Induction

The inhibition of HIF-1 activation by this compound involves blocking the accumulation of HIF-1α protein. nih.govscispace.comnih.govacs.org Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and accumulates, allowing it to dimerize with HIF-1β and activate target gene transcription. nih.govscispace.commdpi.comusm.my By blocking HIF-1α protein accumulation, this compound interferes with the formation of the active HIF-1 complex. nih.govscispace.comnih.govacs.org

One possible mechanism contributing to the inhibition of HIF-1α protein induction by this compound is the potential inhibition of de novo protein synthesis, which is required for HIF-1α protein induction. nih.govscispace.com

Potential Influence on Protein Synthesis Pathways

The search results suggest that one possible mechanism for the HIF-1 inhibitory activity of this compound, similar to Emetine and cycloheximide (B1669411), is the inhibition of de novo protein synthesis required for HIF-1α protein induction. nih.govscispace.com In an in vitro assay examining luciferase expression, this compound demonstrated inhibition of luciferase expression at a higher concentration (10 µM), similar to Emetine and cycloheximide. nih.govscispace.com This provides some evidence for this compound's potential to influence protein synthesis pathways.

Comparative Mechanistic Studies with Related Alkaloids (e.g., Emetine)

This compound is a terpenoid tetrahydroisoquinoline alkaloid and an analog of Emetine. nih.govscispace.com Comparative mechanistic studies with related alkaloids, particularly Emetine and Isocephaeline, have been conducted, primarily focusing on their HIF-1 inhibitory activities. nih.govscispace.comnih.govacs.org

This compound and Emetine have shown comparable HIF-1 inhibitory activities in T47D breast tumor cells, with IC50 values of 0.2 µM and 0.11 µM, respectively. nih.govscispace.comnih.govacs.org Isocephaeline, another analog, was found to be less potent, with an IC50 of 1.1 µM. nih.govscispace.comnih.govacs.org Structurally, this compound is described as essentially 1´-hydroxyl-9,6´-O4 didemethylemetine, differing from Emetine in hydroxylation and O-methylation patterns. nih.govscispace.com Isocephaeline differs from Emetine by being a C-1´ epimer. nih.gov The comparable potency of this compound and Emetine, in contrast to the lower potency of Isocephaeline, suggests that the 1´R-configuration, present in this compound and Emetine, may be important for potent HIF-1 inhibitory activity. nih.gov

Both this compound and Emetine inhibited HIF-1 activation induced by both hypoxia and iron chelation, suggesting they target common processes. nih.govscispace.com Furthermore, both compounds, along with cycloheximide, showed inhibition of luciferase expression in an in vitro protein synthesis assay, suggesting a potential shared mechanism involving the inhibition of protein synthesis. nih.govscispace.com However, Emetine has also been shown to inhibit mitochondrial protein synthesis, which was not observed with cycloheximide, indicating potential differences in their effects on protein synthesis machinery. nih.gov While a possible explanation is that this compound functions similarly to Emetine and cycloheximide in blocking nuclear HIF-1α protein accumulation, Isocephaeline may affect a different target or pathway. nih.govscispace.com

Emetine is a known protein synthesis inhibitor that has been evaluated for its potential as a chemotherapeutic agent. nih.govscispace.combenthamopen.com Its mechanism involves blocking the translocation of peptidyl-tRNA on the ribosome. nih.gov Emetine has also been reported to interfere with DNA and RNA synthesis. benthamopen.com While the search results suggest a potential link between this compound's activity and protein synthesis inhibition, the detailed comparative molecular mechanisms of how this compound and Emetine interact with cellular components may vary and require further investigation.

Chemical Ecology and Biosynthesis of Klugine

Biosynthetic Pathways of Benzoquinolizidine Alkaloids

Benzoquinolizidine alkaloids, including Klugine, belong to a class of natural products synthesized through complex enzymatic pathways within plants. While the specific pathway leading directly to this compound is still an area of research, the biosynthesis of related isoquinoline (B145761) and quinolizidine (B1214090) alkaloids provides a framework for understanding its likely formation.

Precursor Identification and Enzymatic Transformations

The biosynthesis of many alkaloids, including those with isoquinoline and quinolizidine skeletons, typically originates from amino acids. For quinolizidine alkaloids, lysine (B10760008) is a key precursor, undergoing decarboxylation to form cadaverine. nih.govresearchgate.net This step is catalyzed by lysine decarboxylase (LDC). nih.govresearchgate.net Subsequent enzymatic transformations, involving processes such as oxidation, cyclization, and methylation, lead to the diverse structures observed in this alkaloid class. nih.gov

In the broader context of isoquinoline alkaloid biosynthesis, precursors like tyrosine and DOPA are converted to dopamine, which then condenses with an aldehyde derived from tyrosine to form reticuline. genome.jp Reticuline serves as a crucial intermediate for the biosynthesis of various benzylisoquinoline alkaloids. genome.jp Enzymes such as methyltransferases and oxidoreductases play significant roles in these pathways, catalyzing modifications like methylation and intramolecular cyclization. genome.jpfrontiersin.org

While the precise enzymatic steps and specific precursors directly yielding this compound have not been fully elucidated, its structural relationship to other benzoquinolizidine alkaloids like emetine (B1671215) and isocephaeline suggests a shared or similar biosynthetic origin involving amino acid precursors and a series of enzymatic modifications. nih.govscispace.com

Role of Psychotria klugii in Alkaloid Production

Psychotria klugii is a notable source of this compound. nih.govscispace.comresearchgate.net Phytochemical investigations of P. klugii have led to the isolation and identification of this compound, along with other benzoquinolizidine alkaloids such as isocephaeline and cephaeline (B23452). nih.govscispace.comresearchgate.netmdpi.com These compounds are considered major alkaloids produced by this species. nih.govscispace.com The presence of these related alkaloids in P. klugii supports the idea of a common biosynthetic machinery within this plant responsible for their production. nih.gov

Ecological Significance of this compound in Plant-Environment Interactions

The ecological significance of this compound and other alkaloids in plants is often linked to their roles in mediating interactions with the environment, particularly in defense against herbivores and pathogens. researchgate.net Alkaloids are known to act as natural biopesticides, deterring consumption by organisms. nih.gov While specific studies focusing solely on the ecological role of this compound are limited, the presence of psychoactive and biologically active alkaloids in the Psychotria genus suggests potential defensive functions. researchgate.netscielo.bropenbioactivecompoundjournal.com

Research on related alkaloids from Psychotria species, such as cephaeline and isocephaeline also found in P. klugii, has demonstrated antiparasitic activities. researchgate.netscielo.bropenbioactivecompoundjournal.comnih.govopenbioactivecompoundjournal.com These findings hint at a potential role for these compounds, including this compound, in the plant's defense mechanisms against parasites or other organisms in its environment. researchgate.netscielo.bropenbioactivecompoundjournal.comnih.govopenbioactivecompoundjournal.com The accumulation of specific alkaloid profiles in plants can influence interactions with herbivores and other organisms, contributing to the plant's survival and fitness within its ecosystem. researchgate.net

Chemo-Taxonomic Significance of this compound in Rubiaceae Species

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and understanding of phylogenetic relationships. The presence and distribution of specific alkaloids, like this compound, within the Rubiaceae family, to which Psychotria belongs, can provide valuable chemotaxonomic information. scielo.bropenbioactivecompoundjournal.comscielo.br

The genus Psychotria is known for its rich diversity of alkaloids, including indole (B1671886), monoterpene indole, quinoline, and isoquinoline alkaloids. scielo.br This chemical diversity is considered a useful tool for establishing the chemotaxonomy of Psychotria, a genus that has presented complexities in phylogenetic analysis based solely on morphological features. scielo.bropenbioactivecompoundjournal.comscielo.br

The isolation of this compound as a novel benzoquinolizidine alkaloid from P. klugii contributes to the chemical profile of this specific species and the broader Psychotria genus. researchgate.netmdpi.com Comparing the alkaloid profiles of different Psychotria species and other members of the Rubiaceae family, including the presence or absence of compounds like this compound, can help clarify taxonomic relationships and evolutionary pathways within the family. scielo.bropenbioactivecompoundjournal.comscielo.br Studies focusing on the alkaloid accumulation patterns in a phylogenetic context are important for understanding the differentiation of specialized metabolites in this diverse plant group. researchgate.net

Advanced Analytical Methodologies for Klugine Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of alkaloids from complex mixtures. Its application ranges from initial crude extract fractionation to the final purity assessment of isolated compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of isoquinoline (B145761) alkaloids due to its high resolution and sensitivity. ingentaconnect.com The technique is widely used for the quantitative determination of alkaloids like emetine (B1671215) and cephaeline (B23452), which are often found alongside Klugine in Psychotria species. nih.govmdpi.comtaylorfrancis.comnih.gov

A typical HPLC analysis involves a reversed-phase column (most commonly C18) and a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is frequently performed using a Photo-Diode Array (PDA) or Diode-Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. mdpi.com For instance, in the analysis of Psychotria leiocarpa alkaloids, runs were monitored at 225 nm, with the DAD set to an acquisition range of 190-400 nm. mdpi.com The quantification of emetine and cephaeline in Psychotria ipecacuanha has been successfully achieved using HPLC, proving more precise than Thin-Layer Chromatography (TLC). nih.gov

| Parameter | Method 1 (P. leiocarpa Analysis) mdpi.com | Method 2 (P. ipecacuanha Analysis) nih.gov | Method 3 (General Psychotria Analysis) |

|---|---|---|---|

| Column | Reversed-phase (details not specified) | Not specified | C18 (25 cm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and aqueous Formic Acid | Chloroform: Methanol: 10% Ammonium Hydroxide (100:10:1) for initial separation | Gradient of Acetonitrile with Formic Acid (A) and Water (B) |

| Flow Rate | 0.8 mL/min | Not specified | 1.0 mL/min |

| Detection | DAD (190-400 nm), monitored at 225 nm | UV (254 nm and 366 nm) | HPLC/PAD |

| Temperature | 40 °C | 25 °C (during extraction) | 22 °C |

In a study of Psychotria nemorosa, a detailed GC-MS method was used to identify compounds from leaf extracts. The analysis employed a DB-1 capillary column with a specific temperature program to ensure the separation of a wide range of metabolites. Similarly, research on Psychotria poeppigiana and Psychotria malayana utilized GC-MS to investigate their volatile constituents.

| Parameter | Method 1 (P. nemorosa) | Method 2 (P. poeppigiana) |

|---|---|---|

| Column | DB-1 (30 m × 0.25 mm × 0.25 µm) | FactorFour Capillary column, VF-1 ms (B15284909) (15 m × 0.25 mm) |

| Carrier Gas | Helium (1.0 mL/min) | Helium |

| Temperature Program | 60°C (2 min), then 6°C/min to 120°C, then 15°C/min to 290°C (17 min) | 50°C to 250°C at 20°C/min |

| Injector Temperature | 280°C | 275°C |

| Ion Source Temperature | 230°C | Not specified |

| Ionization Mode | Electron Impact (70 eV) | Not specified |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex natural product extracts without the need for prior isolation of every component.

The coupling of liquid chromatography or gas chromatography to a mass spectrometer provides both separation and mass information, enabling the rapid identification of known compounds in an extract (a process known as dereplication) and providing mass data for unknown compounds.

LC-MS is particularly well-suited for the analysis of alkaloids like this compound. Studies on Psychotria species have utilized UFLC-MS/MS and LC-DAD-ESI-MS/MS to successfully map the chemical constituents, including various alkaloids, flavonoids, and phenolic acids. mdpi.com The use of tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural confirmation.

GC-MS , as discussed previously, is used for the identification of volatile and semi-volatile components. The mass spectra obtained are compared against extensive databases, such as the NIST library, allowing for high-confidence identification of compounds like sterols, triterpenes, and fatty acids in Psychotria extracts.

The online coupling of HPLC with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is one of the most definitive techniques for the structural elucidation of compounds directly within a complex mixture. This method is especially valuable for analyzing isoquinoline alkaloids. LC-NMR provides detailed structural information, including the connectivity of atoms and stereochemistry, without the laborious need for complete isolation, which is particularly useful for labile or minor compounds.

The process can be run in several modes:

On-line-flow mode: Spectra are acquired continuously as the chromatographic peaks elute through the NMR probe.

Stop-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detector, allowing for the acquisition of more sensitive and detailed 2D NMR spectra (like COSY, HSQC, HMBC).

Loop/Cartridge Storage mode: Eluted peaks are collected in storage loops or on solid-phase cartridges for later, offline NMR analysis.

This technique has been successfully applied to study the biosynthesis of isoquinoline alkaloids in plant families related to Psychotria, showcasing its power in identifying metabolites in complex biological matrices.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their size-to-charge ratio in an electric field. It offers advantages such as short analysis times, low sample and solvent consumption, making it an attractive and eco-friendly alternative to HPLC for certain applications.

CE is particularly effective for the analysis of charged molecules like alkaloids. For chiral alkaloids like this compound and its tetrahydroisoquinoline relatives, CE is a powerful tool for enantiomeric separation. This is often achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. A study on the chiral separation of laudanosine, a related benzyltetrahydroisoquinoline alkaloid, found that anionic cyclodextrins were highly effective, achieving excellent separation. Techniques such as field-amplified stacking can be employed to pre-concentrate the sample within the capillary, significantly improving detection limits.

| Parameter | Condition |

|---|---|

| Background Electrolyte (BGE) | 30 mM phosphate (B84403) buffer |

| pH | 7.4 |

| Chiral Selector | Anionic cyclodextrins (e.g., sulfated-γ-CyD, sugammadex) at various concentrations |

| Voltage | 15 kV |

| Temperature | 25 °C |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic (150 mbar·sec) |

Advanced Spectroscopic Methods for In Situ Monitoring

The continuous, real-time analysis of chemical processes, known as in situ monitoring, represents a paradigm shift in understanding and optimizing reactions involving complex natural products like this compound. This approach, often guided by the principles of Process Analytical Technology (PAT), allows researchers to track the formation of this compound, its intermediates, and any byproducts as the reaction happens. wilco.comglobalresearchonline.net Such insights are invaluable for elucidating biosynthetic pathways, optimizing synthetic routes, and ensuring the quality and consistency of production. While specific studies on the in-situ monitoring of this compound are not extensively documented, the application of established advanced spectroscopic methods is a logical and necessary progression in its research.

The primary advantage of in-situ spectroscopy is the ability to gather data from within a reaction vessel or process stream without the need for sample extraction. researchgate.net This non-invasive analysis provides a dynamic profile of the chemical environment, capturing transient species and reaction kinetics that are often missed by traditional offline methods. For a complex alkaloid like this compound, this can lead to a more profound understanding of its formation and behavior.

Several advanced spectroscopic techniques are particularly well-suited for the in-situ monitoring of alkaloid synthesis or biosynthesis. These include Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Near-Infrared (NIR) Spectroscopy. mdpi.comresearchgate.net These vibrational spectroscopy methods can identify and quantify molecules based on their unique absorption or scattering of light. researchgate.net When integrated into a reaction setup, such as a continuous flow reactor, they provide a constant stream of data on the reaction's progress. scielo.brresearchgate.net

Flow chemistry, or microreactor technology, is particularly synergistic with in-situ spectroscopic monitoring. mdpi.comresearchgate.net In such a system, reagents are continuously pumped through a network of tubes and reactors where the synthesis occurs. scielo.br Analytical instruments can be placed in-line to monitor the reaction stream at various points, offering precise control and real-time optimization of reaction parameters like temperature, pressure, and reagent concentration. scielo.bracs.org This methodology allows for rapid screening of reaction conditions and efficient scale-up of the synthesis of complex molecules like this compound.

For more detailed structural information, hyphenated techniques such as in-line High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed. creative-proteomics.comnih.gov This allows for the separation of complex mixtures from the reaction stream followed by immediate mass analysis for identification and quantification of this compound and related compounds.

The data generated from these in-situ methods are typically time-course profiles of reactant consumption and product formation. This information is crucial for kinetic modeling and reaction optimization. The following table provides a representative example of the type of data that could be generated from in-situ monitoring of a hypothetical this compound synthesis reaction.

Interactive Data Table: Hypothetical In Situ Monitoring of this compound Synthesis

| Time (minutes) | Precursor A Conc. (mM) | This compound Conc. (mM) | Intermediate B Conc. (mM) | Spectral Peak (cm⁻¹) |

| 0 | 10.0 | 0.0 | 0.0 | 1710 |

| 10 | 8.5 | 1.2 | 0.3 | 1650 |

| 20 | 6.8 | 2.5 | 0.7 | 1650 |

| 30 | 4.5 | 4.1 | 1.4 | 1650 |

| 40 | 2.7 | 5.6 | 1.7 | 1650 |

| 50 | 1.2 | 6.8 | 2.0 | 1650 |

| 60 | 0.3 | 7.5 | 2.2 | 1650 |

This table illustrates the potential data output from an in-situ spectroscopic analysis, tracking the concentration changes of a precursor, an intermediate, and the final product, this compound, over time. The spectral peak noted would be a characteristic vibrational frequency for one of the monitored species.

Interactions of Klugine with Non Human Biological Systems

Activity against Parasitic Organisms in In Vitro Models

In vitro studies have demonstrated Klugine's activity against specific parasitic organisms, including Leishmania donovani and Plasmodium falciparum. nih.govresearchgate.netd-nb.info

Antileishmanial Activity against Leishmania donovani Promastigotes

This compound has shown in vitro antileishmanial activity against Leishmania donovani promastigotes. nih.govresearchgate.netacs.org In one study, this compound exhibited an IC50 value of 0.40 µg/mL against Leishmania donovani. nih.govacs.org This activity was compared to other compounds, including cephaeline (B23452), isocephaeline, pentamidine (B1679287), and amphotericin B. nih.govacs.org Cephaeline demonstrated more potent activity with an IC50 of 0.03 µg/mL, being significantly more potent than pentamidine and amphotericin B. nih.govacs.org this compound and isocephaeline were less potent than cephaeline. nih.govacs.org Another source reports this compound having an IC50 of 0.85 µM against L. donovani isolates and notes it was not cytotoxic. mdpi.comnih.gov

Table 1: In Vitro Antileishmanial Activity against Leishmania donovani Promastigotes

| Compound | IC50 (µg/mL) |

| This compound | 0.40 |

| Cephaeline | 0.03 |

| Isocephaeline | 0.45 |

| Pentamidine | >0.6 |

| Amphotericin B | >0.15 |

*Data derived from search result nih.govacs.org. Note: IC50 values for pentamidine and amphotericin B are inferred as being less potent than cephaeline based on the text stating cephaeline was >20- and >5-fold more potent, respectively.

Antimalarial Activity against Plasmodium falciparum Clones

This compound has also shown potent in vitro antimalarial activity against Plasmodium falciparum clones W2 and D6. nih.govacs.org The IC50 values for this compound against these clones ranged from 27.7 to 46.3 ng/mL. nih.govacs.org Another alkaloid, cephaeline, also exhibited potent antimalarial activity against these clones. nih.govacs.org

Table 2: In Vitro Antimalarial Activity against Plasmodium falciparum Clones

| Compound | P. falciparum Clone | IC50 (ng/mL) |

| This compound | W2 | 27.7 |

| This compound | D6 | 46.3 |

| Cephaeline | W2 | Potent activity |

| Cephaeline | D6 | Potent activity |

*Data derived from search result nih.govacs.org. Specific IC50 values for Cephaeline against P. falciparum clones W2 and D6 were not explicitly stated in the provided snippets, only described as exhibiting "potent antimalarial activity".

Studies on Microbial Interactions

Research indicates that some Psychotria species, from which this compound is isolated, have been traditionally used against microbial infections, including malaria, amoebiasis, viral, and venereal diseases. scielo.br this compound, along with cephaeline and isocephaeline, isolated from P. klugii, have been reported to be responsible for controlling Leishmania donovani and Plasmodium falciparum, suggesting interactions with these specific microorganisms. d-nb.info

Effects on Non-Human Mammalian Cell Lines (e.g., VERO cells)

Studies have evaluated the effects of this compound on non-human mammalian cell lines, such as VERO cells. nih.govacs.org In a comparative study, this compound was found to be inactive against several human cancer cell lines (SK-MEL, KB, BT-549, and SK-OV-3). nih.govacs.org While the provided information primarily focuses on the cytotoxicity of emetine (B1671215) against VERO cells (IC50 0.42 µg/mL) compared to cephaeline (IC50 5.3 µg/mL), it also notes that this compound was not cytotoxic in the context of antileishmanial testing. nih.govacs.orgmdpi.comnih.gov

Comparative Analysis of Biological Potency with Analogues

This compound is a terpenoid tetrahydroisoquinoline alkaloid and an analogue of emetine. scispace.comnih.gov Comparative studies with analogues like cephaeline and isocephaeline have been conducted. nih.govacs.org As seen in the antileishmanial activity against L. donovani, cephaeline was significantly more potent than this compound and isocephaeline. nih.govacs.org However, in the context of inhibiting hypoxia-inducible factor-1 (HIF-1) activation in breast tumor cells (a non-human cell line in this context), this compound and emetine showed comparable inhibitory activities. scispace.comnih.gov The structural differences, such as the degree of hydroxylation and O-methylation, are noted between this compound and emetine. nih.gov The 1´R-configuration appears important for potent HIF-1 inhibitory activity, which is mirrored by the greater antiparasitic activity of the 1´R-configured cephaeline compared to its 1´S-epimer, isocephaeline. nih.gov The presence of a 7´-methoxyl group also seems essential for HIF-1 inhibitory activity. nih.gov

Future Research Avenues and Methodological Advancements for Klugine

Exploration of Undiscovered Biosynthetic Intermediates

The biosynthesis of klugine in Psychotria klugii is a complex process involving the assembly of precursor molecules. While the plant source is known, the complete enzymatic pathway and all intermediate compounds involved in the conversion of primary metabolites to this compound remain to be fully elucidated. researchgate.netnih.govsciex.comscielo.br Future research should focus on employing advanced techniques such as stable isotope labeling coupled with high-resolution mass spectrometry and NMR spectroscopy to trace the metabolic flux and identify transient or low-abundance intermediates. sysrevpharm.orgnih.govnih.govresearchgate.net Genomic and transcriptomic analysis of P. klugii can help identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. Heterologous expression of these genes in microbial hosts could allow for the isolation and structural characterization of intermediates that are difficult to obtain from the plant source. Understanding these intermediates is crucial for potentially optimizing this compound production through metabolic engineering or for the chemoenzymatic synthesis of this compound and its analogs.

Development of Novel Synthetic Routes for Scalability

Current access to this compound is primarily through isolation from its natural source, which can be limited by factors such as plant availability, growth conditions, and extraction efficiency. researchgate.net The development of efficient and scalable synthetic routes is essential to provide a reliable supply of this compound for extensive research and potential development. While the structural relationship to known alkaloids like emetine (B1671215) and isocephaeline might offer some synthetic inspiration, novel strategies are needed to overcome potential challenges related to stereocontrol and the complex ring system of this compound. sysrevpharm.orgresearchgate.net Future research should explore convergent synthesis approaches to assemble the key structural fragments efficiently. scholarsresearchlibrary.com The application of modern catalytic methods, including asymmetric catalysis, could enable the stereoselective construction of the molecule. yorku.ca Developing shorter, higher-yielding synthetic sequences with readily available starting materials will be critical for achieving scalability. Research into flow chemistry techniques could also offer advantages for continuous and more controlled production. osti.gov

Application of Advanced Computational Chemistry for De Novo Design

Computational chemistry, including quantum mechanics and molecular dynamics simulations, can play a significant role in understanding the properties and reactivity of this compound and in the de novo design of novel analogs with potentially improved activity or pharmacokinetic profiles. researchgate.netosti.govcaltech.edu Future research should leverage these tools to perform conformational analysis of this compound, predict its interactions with biological targets, and explore potential reaction pathways for synthesis or metabolism. researchgate.netcaltech.edu Advanced algorithms and machine learning techniques can be applied to design libraries of virtual this compound derivatives, predicting their properties and potential biological activities before experimental synthesis. osti.govcaltech.edu This in silico approach can significantly accelerate the discovery of new lead compounds based on the this compound scaffold.

Investigation of Broader Mechanistic Pathways in Relevant Non-Human Systems

While this compound has shown activity against HIF-1 in human breast tumor cells and antiparasitic effects against Leishmania donovani and Plasmodium falciparum, a comprehensive understanding of its mechanistic pathways, particularly in various non-human biological systems, is still developing. sysrevpharm.orgacs.orgresearchgate.netnih.govnih.gov Future research should expand investigations into this compound's effects on other relevant non-human models, such as different parasitic species, bacterial strains, or model organisms used in biological research. benthamopen.com Studies should aim to identify the specific molecular targets of this compound in these systems using techniques like pull-down assays, reporter gene assays, and omics approaches (proteomics, transcriptomics). nih.gov Comparing the mechanisms of action across different species could reveal conserved pathways or highlight species-specific effects, informing potential therapeutic applications and understanding the biological role of this compound in its natural environment.

Expansion of Analytical Tools for Trace Analysis and Metabolomics

Accurate and sensitive analytical methods are crucial for the detection, quantification, and metabolic profiling of this compound in complex biological and environmental matrices. While initial isolation and structural characterization utilized techniques like NMR and MS (B15284909), expanding the analytical toolbox is necessary for future research. sysrevpharm.orgresearchgate.netnih.govnih.govresearchgate.net Future efforts should focus on developing highly sensitive methods for trace analysis of this compound in biological samples (e.g., plant tissues, cell cultures, animal models) and potentially in environmental samples. This could involve optimizing hyphenated techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with advanced ionization techniques. sysrevpharm.orgnih.govsciex.comnih.govresearchgate.net The application of metabolomics approaches can help understand the metabolic fate of this compound in biological systems and identify potential biomarkers of exposure or activity. sysrevpharm.orgnih.govsciex.comnih.govresearchgate.net Developing standardized protocols and reference materials for this compound analysis will be important for reproducibility and comparability of research findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

Figure 1: A simplified retrosynthetic analysis of a benzoquinolizidine core, illustrating key disconnections leading to simpler precursors.

Figure 1: A simplified retrosynthetic analysis of a benzoquinolizidine core, illustrating key disconnections leading to simpler precursors.